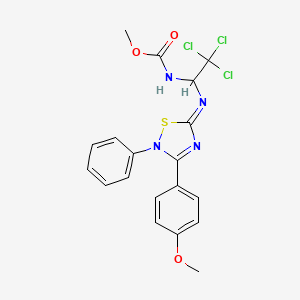

(Z)-methyl (2,2,2-trichloro-1-((3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules involving thiadiazole rings has been a subject of research due to their biological relevance. A notable method involves the metabolism studies of ethyl carbamate derivatives, leading to methoxy derivatives through hydroxylation followed by methylation. This process highlights the synthesis of compounds with substituted phenyl groups, which are crucial in developing similar complex molecules (Temple & Rener, 1992). Additionally, the synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis showcases a method to create derivatives efficiently, which is pertinent to the synthesis of our compound of interest (Chai Lan-qin & Wang Xi-cun, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest often involves intricate bonding and arrangements. For instance, the synthesis and crystal structure of new triazole and thiadiazole derivatives reveal detailed insights into the molecular configuration and bonding interactions, which can be extrapolated to understand the structure of "(Z)-methyl (2,2,2-trichloro-1-((3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino)ethyl)carbamate" (Heng-Shan Dong & Bin Wang, 2005).

Chemical Reactions and Properties

The compound's reactivity and properties can be inferred from similar compounds. The preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a side-chain of fourth-generation cephem antibiotics, through skeletal rearrangement routes, offers insight into potential chemical reactions (K. Tatsuta et al., 1994). This information aids in understanding the chemical behavior and potential reactions of our target compound.

Physical Properties Analysis

The physical properties of complex chemical compounds are crucial for their handling and application in scientific research. While specific studies on the physical properties of our compound of interest are scarce, investigations on similar compounds provide valuable insights. For example, the study of thermal properties and magnetic susceptibility measurements of carbamate ligands and their metal complexes suggests methodologies to explore the physical properties of our compound (A. Görgülü & A. Cukurovalı, 2002).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with various reagents and conditions, is essential for scientific applications. The synthesis of 2,4-disubstituted thiazoles as potential antitumor and antifilarial agents provides a framework for evaluating the chemical properties of thiadiazole derivatives, which can be applied to our compound (Yatendra Kumar et al., 1993).

Wissenschaftliche Forschungsanwendungen

Antimitotic Agents and Biological Activities

- Studies on chiral isomers of related carbamate compounds have shown that they undergo metabolic transformations to produce hydroxylated and methoxy derivatives, which have been confirmed to possess significant biological activities. The S-isomers demonstrated higher potency in various biological systems, hinting at the stereoselective nature of these compounds' biological interactions (Temple & Rener, 1992).

Synthesis and Auxin Activities

- Research on the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia has yielded compounds with modest auxin activities. These compounds have been synthesized through a series of reactions involving methylation, chlorination, and hydrolysis, followed by condensation with thiosemicarbazide, revealing insights into the structural requirements for biological activity (Yue et al., 2010).

Photodynamic Therapy Applications

- New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base have been synthesized and characterized. These compounds exhibit excellent photophysical and photochemical properties, including high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Synthesis of Heterocyclic Compounds

- The synthesis of 4(3H)-quinazolinones from derivatives of a related carbamate shows the versatility of these compounds in generating diverse heterocyclic structures. Such reactions with nucleophilic reagents lead to various substituted and disubstituted quinazolinones, contributing to the exploration of new pharmacophores in medicinal chemistry (Dean & Papadopoulos, 1982).

Eigenschaften

IUPAC Name |

methyl N-[2,2,2-trichloro-1-[(Z)-[3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-ylidene]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N4O3S/c1-28-14-10-8-12(9-11-14)15-23-17(30-26(15)13-6-4-3-5-7-13)24-16(19(20,21)22)25-18(27)29-2/h3-11,16H,1-2H3,(H,25,27)/b24-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFPUQGQEVYYFS-ULJHMMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(C(Cl)(Cl)Cl)NC(=O)OC)SN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=N/C(=N/C(C(Cl)(Cl)Cl)NC(=O)OC)/SN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)